2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives involves the latest synthetic approaches . For example, Prakash et al. synthesized a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones .Molecular Structure Analysis
The structure of triazolothiadiazine is a fusion of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Synthesis and Insecticidal Applications
Research has shown the utility of similar compounds in the development of insecticidal agents. Fadda et al. (2017) discussed the synthesis of various heterocycles incorporating a thiadiazole moiety for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study underscores the potential of triazolo[4,3-b]pyridazin derivatives in pest control, suggesting a possible application of the specified compound in agricultural or biopesticide research (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer and Antiproliferative Effects
Compounds with the triazolo[4,3-b]pyridazin scaffold have been investigated for their anticancer properties. For example, Wang et al. (2015) studied modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrating significant anticancer effects and toxicity reduction. This indicates that derivatives of the compound could have therapeutic potential in oncology, hinting at the broader relevance of such chemical structures in medicinal chemistry (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Antimicrobial Activity
The structural framework of triazolo[4,3-b]pyridazines and related compounds has also been explored for antimicrobial efficacy. Several studies have synthesized and evaluated derivatives for their activity against various bacterial and fungal pathogens. The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, as discussed by Bhuiyan et al. (2006), exemplify the potential of such molecules in addressing microbial resistance and developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Molecular Docking and Bioactivity Screening
The versatility of the triazolo[4,3-b]pyridazin framework extends to computational chemistry, where molecular docking studies help in identifying potential biological activities. Flefel et al. (2018) conducted in silico screenings and in vitro evaluations of novel pyridine derivatives, including triazolopyridine variants, for antimicrobial and antioxidant activities. These findings highlight the importance of computational tools in discovering and optimizing the biological activities of such compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives . Compounds in this class have been found to exhibit potential inhibitory activity against certain kinases , suggesting that “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” might also target similar proteins.
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its antimicrobial, antioxidant, and antiviral potential . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on these aspects.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-27-15-7-5-14(6-8-15)17-9-10-18-22-23-20(25(18)24-17)29-13-19(26)21-12-16-4-3-11-28-16/h5-10,16H,2-4,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLYWOSLRDIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4CCCO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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